molecular formula C13H23N3O3 B2950782 Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate CAS No. 2377005-04-2

Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate

Cat. No.: B2950782
CAS No.: 2377005-04-2
M. Wt: 269.345
InChI Key: GFMSONJYXQMDJR-ZJUUUORDSA-N
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Description

Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is a synthetic compound with potential applications across various scientific disciplines. Its unique chemical structure presents interesting opportunities for research in organic chemistry, pharmaceutical development, and possibly industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is typically synthesized through a multi-step organic synthesis process. The starting materials may include a range of aldehydes and amines, which undergo condensation, cyclization, and esterification reactions. Careful control of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over the synthesis parameters, minimizing human error and enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or peracids.

  • Reduction: Generally involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Involves the replacement of a functional group by another, often catalyzed by acids or bases.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents (e.g., phosphorus tribromide), acids (e.g., hydrochloric acid).

Major Products

  • Oxidation Products: Ketones or aldehydes depending on the functional groups present.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Varies widely based on the substituent introduced, often leading to derivatives with altered physical or chemical properties.

Scientific Research Applications

Chemistry

In organic chemistry, Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate is studied for its structural properties and reactivity. It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.

Biology

This compound has potential applications in biochemistry and molecular biology as a probe for studying enzyme activity and protein interactions. Its unique structure allows for binding to specific biological targets, facilitating the study of biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules opens avenues for drug development, particularly in targeting diseases associated with specific enzymes or receptors.

Industry

Industrial applications include its use as a chemical intermediate in the synthesis of more complex molecules. Its stability and reactivity profile make it valuable in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action for Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate depends on its specific application. Generally, it interacts with biological targets by binding to enzymes or receptors, altering their activity. This binding may inhibit or activate these targets, leading to various biochemical effects. Molecular pathways involved include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5aR,9aR)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate

  • Tert-butyl (5aR,9aS)-4-oxo-2,5,5a,6,7,8,9,9a-octahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate

Uniqueness

Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This uniqueness is leveraged in scientific research to explore new chemical reactions and biological interactions that similar compounds might not exhibit. Its precise structure allows for the formation of specific interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemistry research.

Properties

IUPAC Name

tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-5-11(17)15-9-8-14-6-4-10(9)16/h9-10,14H,4-8H2,1-3H3,(H,15,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMSONJYXQMDJR-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)NC2C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)N[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377005-04-2
Record name rac-tert-butyl (5aR,9aS)-4-oxo-decahydro-1H-pyrido[3,4-b][1,4]diazepine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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